molecular formula C23H18Cl2N2O5 B12032063 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765275-05-6

2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12032063
CAS No.: 765275-05-6
M. Wt: 473.3 g/mol
InChI Key: SHUZONWVMFWHBK-LGJNPRDNSA-N
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Description

2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H18Cl2N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include methoxybenzoyl chloride and carbohydrazide, which react under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate include:

  • 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate
  • 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

765275-05-6

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-19-6-4-3-5-17(19)22(28)27-26-13-14-7-10-20(21(11-14)31-2)32-23(29)16-9-8-15(24)12-18(16)25/h3-13H,1-2H3,(H,27,28)/b26-13+

InChI Key

SHUZONWVMFWHBK-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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